6-methyl-2-(2-oxo-2-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-methyl-2-[2-oxo-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-15-4-7-19(28)27(24-15)14-20(29)26-11-9-25(10-12-26)18-6-5-17(22-23-18)16-3-2-8-21-13-16/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEYTZQASODRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-2-(2-oxo-2-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features a piperazine ring, pyridazine moieties, and a methyl group, contributing to its unique properties. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown promising results against Mycobacterium tuberculosis , with some compounds achieving IC90 values as low as 4.00 μM .
Anticancer Properties
Inhibitors targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, have demonstrated potential in cancer therapy. Compounds with structures akin to our target have been shown to halt cell cycle progression and induce apoptosis in cancer cells through pyrimidine depletion .
Case Studies
- Tuberculosis Treatment : A study synthesized a series of substituted benzamide derivatives, some of which exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds had IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as therapeutic agents .
- Cancer Cell Lines : In vitro studies on human embryonic kidney (HEK-293) cells revealed that certain derivatives were nontoxic at effective concentrations, suggesting a favorable safety profile for further development .
The proposed mechanism of action for compounds like This compound involves:
- Inhibition of DHODH : This leads to reduced nucleotide synthesis, thereby halting the proliferation of rapidly dividing cells such as bacteria and cancer cells.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.
Data Table: Biological Activity Summary
| Activity Type | Target Pathogen/Cell Type | IC50 (μM) | Notes |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 4.00 | Significant activity observed |
| Anticancer | HEK-293 (human embryonic kidney) | >200 | Nontoxic at effective doses |
| DHODH Inhibition | Various cancer cell lines | Varies | Induces apoptosis |
Comparison with Similar Compounds
Core Modifications: Pyridazinone vs. Pyrimidinone
Target Compound vs. 6-Methyl-3-(2-{4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazinyl}-2-oxoethyl)-4(3H)-pyrimidinone ()
- Core Structure: The target compound’s pyridazin-3(2H)-one core differs from the pyrimidin-4(3H)-one core in .
- Substituents : Both compounds share a 2-oxoethyl-piperazine substituent. However, ’s piperazine is linked to a pyrimidinyl group with a methylpiperazinyl moiety, whereas the target compound features a pyridazinyl-pyridinyl group. This difference may influence selectivity for biological targets (e.g., kinases or GPCRs) .
Substituent Effects at Position 2
Target Compound vs. 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2h)-one ()
- Position 2 : Both compounds have a 2-oxoethyl-piperazine group. However, ’s piperazine is 4-methyl-substituted, which may enhance metabolic stability but reduce polarity compared to the target compound’s unsubstituted piperazine.
- Position 6 : The target compound’s 6-(pyridin-3-yl)pyridazin-3-yl group introduces a heteroaromatic system, contrasting with the p-tolyl (methylphenyl) group in . The pyridinyl substituent could improve water solubility and hydrogen-bonding capacity .
Disubstituted Pyridazinones
Target Compound vs. 4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one (Compound 9, )
- Substitution Pattern: Compound 9 is disubstituted at positions 2 (phenyl) and 4 (butoxyphenylamino), while the target compound is substituted at positions 2 and 6. The 4-position substitution in Compound 9 introduces a hydrophobic butoxy chain, likely increasing lipophilicity compared to the target’s heteroaromatic substituents .
Electronic and Steric Properties
Preparation Methods
Synthesis of 6-Methylpyridazin-3(2H)-one (Fragment A)
The 6-methylpyridazin-3(2H)-one core is typically synthesized via cyclocondensation of γ-keto acids with hydrazine derivatives. Search result highlights a Friedel-Crafts acylation approach using 4-oxo-4-phenylbutanoic acid and hydrazine hydrate under acidic conditions (Scheme 1). For the methyl-substituted variant, 4-oxo-4-methylpentanoic acid serves as the starting material.
- Friedel-Crafts Acylation : React 4-oxo-4-methylpentanoic acid (5.0 g) with excess hydrazine hydrate (80%, 6.0 g) in DMF at 80°C for 40 minutes.
- Cyclization : Quench the reaction with ice-cold water (150 mL) to precipitate the product.
- Purification : Recrystallize from dioxane to obtain 6-methylpyridazin-3(2H)-one as a pale-yellow solid (68% yield, m.p. 231–232°C).
Synthesis of 4-(6-(Pyridin-3-Yl)Pyridazin-3-Yl)Piperazine (Fragment B)
Preparation of 6-(Pyridin-3-Yl)Pyridazin-3(2H)-one
The 6-(pyridin-3-yl)pyridazin-3(2H)-one subunit is synthesized via Suzuki-Miyaura coupling between a halogenated pyridazinone and pyridin-3-ylboronic acid. Search result describes analogous couplings using palladium catalysts.
Procedure :
- Halogenation : Treat 6-chloropyridazin-3(2H)-one (1.00 mmol) with NBS (1.2 eq) in DMF at 0°C for 2 hours.
- Cross-Coupling : React the brominated intermediate with pyridin-3-ylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in toluene/ethanol (3:1) at 80°C for 12 hours.
- Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford 6-(pyridin-3-yl)pyridazin-3(2H)-one (72% yield).
Piperazine Functionalization
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). Search result outlines SNAr conditions using potassium carbonate in acetone.
Procedure :
- SNAr Reaction : Heat 6-(pyridin-3-yl)pyridazin-3(2H)-one (1.00 mmol) with piperazine (1.2 eq) and K₂CO₃ (2 eq) in anhydrous acetone at 60°C for 8 hours.
- Workup : Filter the insoluble salts, concentrate the filtrate, and recrystallize from ethanol to yield 4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazine (65% yield).
Ketoethyl Spacer Installation and Final Assembly
Synthesis of 2-Bromoethyl Ketone Intermediate
The ketoethyl linker is introduced via alkylation of Fragment A with ethyl bromoacetate, followed by hydrolysis. Search result reports analogous ester-to-acid conversions.
Procedure :
- Alkylation : Reflux 6-methylpyridazin-3(2H)-one (1.00 mmol) with ethyl bromoacetate (1.5 eq) and NaOMe (1 eq) in ethanol for 6 hours. Isolate the ethyl ester intermediate (85% yield).
- Hydrolysis : Treat the ester with 6M HCl in dioxane/water (1:1) at 60°C for 3 hours to afford 2-(6-methyl-3-oxopyridazin-2(3H)-yl)acetic acid (92% yield).
Amide Coupling with Fragment B
The final assembly involves coupling the ketoethyl spacer with Fragment B using carbodiimide chemistry.
Procedure :
- Activation : Stir 2-(6-methyl-3-oxopyridazin-2(3H)-yl)acetic acid (1.00 mmol) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C for 30 minutes.
- Coupling : Add 4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazine (1.1 eq) and DIPEA (2 eq). React at room temperature for 12 hours.
- Purification : Concentrate under reduced pressure and purify via preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) to isolate the title compound (58% yield).
Optimization and Challenges
Yield Enhancement Strategies
Common Side Reactions
- Over-Alkylation : Excess alkylating agents lead to quaternary ammonium salts. Controlled stoichiometry (1:1.2 substrate:reagent) mitigates this.
- Tautomerization : Pyridazinone tautomerism (Scheme 2) necessitates anhydrous conditions to prevent ring-opening.
Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | HRMS (ESI+) [M+H]+ |
|---|---|---|
| 6-Methylpyridazin-3(2H)-one | 2.35 (s, 3H), 6.45 (d, J=4.8 Hz, 1H), 7.20 (d, J=4.8 Hz, 1H) | 125.0812 |
| 4-(6-(Pyridin-3-yl)pyridazin-3-yl)piperazine | 3.15–3.30 (m, 8H), 7.45 (m, 1H), 8.25 (d, J=5.2 Hz, 1H), 8.65 (s, 1H), 9.10 (s, 1H) | 284.1508 |
| Final Product | 2.40 (s, 3H), 3.25–3.50 (m, 8H), 4.65 (s, 2H), 7.50–9.15 (m, 6H) | 436.1915 |
Q & A
Q. What are the optimal synthetic routes for preparing 6-methyl-2-(2-oxo-2-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Nucleophilic addition-elimination : Reacting pyridazinone derivatives with aldehydes/ketones in the presence of a base (e.g., sodium ethoxide) to form the oxoethyl bridge .
- Piperazine coupling : Introducing the 4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazine moiety via amidation or alkylation under controlled pH and temperature .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates, followed by recrystallization for final product purity .
Q. Key Considerations :
Q. How to characterize the molecular structure and confirm regioselectivity in this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) : Identify proton environments (e.g., pyridazine ring protons at δ 7.8–8.5 ppm; piperazine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₀N₆O₂, [M+H]⁺ calcd. 377.1725) .
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., dihedral angles between pyridazine and piperazine rings ~15–25°) .
Advanced Tip : Compare experimental NMR data with DFT-calculated chemical shifts to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How to analyze structure-activity relationships (SAR) for phosphodiesterase (PDE) inhibition by this compound?
Methodological Answer: Design SAR studies by:
- Substituent variation : Synthesize analogs with modified pyridin-3-yl or piperazine groups (e.g., replace pyridin-3-yl with pyrimidine) and test PDE inhibition (IC₅₀) .
- In vitro assays : Use PDE4B/C isoforms in enzymatic assays (Km = 1–5 μM) with cAMP as substrate; measure inhibition via fluorescence polarization .
- Molecular docking : Align analogs into PDE4B’s catalytic pocket (PDB: 3B3R) using AutoDock Vina; prioritize compounds with H-bonds to Gln443/Asn395 .
Q. Reference :
Q. How to resolve contradictions in reported biological activity across similar pyridazinone derivatives?
Methodological Answer: Address discrepancies via:
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., 37°C, pH 7.4, 1% DMSO) to minimize solvent effects .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if observed inactivity stems from rapid degradation (t₁/₂ < 15 min) .
- Cellular permeability : Measure logP (experimental vs. calculated) to verify if low activity correlates with poor membrane penetration (e.g., Caco-2 Papp < 1 × 10⁻⁶ cm/s) .
Example : A derivative with logP = 2.1 showed 10× higher cellular uptake than one with logP = 3.5 due to reduced efflux .
Q. What computational strategies predict reactivity for metal-mediated rearrangements in pyridazinone synthesis?
Methodological Answer: Leverage quantum chemical calculations:
- Reaction path search : Use Gaussian 16 with M06-2X/6-31G(d) to model intermediates in metal carbonyl-mediated pyrimidine formation (e.g., Fe(CO)₅ catalysis) .
- Transition state analysis : Identify rate-limiting steps (e.g., activation energy ΔG‡ > 25 kcal/mol indicates non-viable pathways) .
- Machine learning : Train models on DFT datasets (100+ reactions) to predict optimal catalysts (e.g., Pd vs. Ni for C–N coupling) .
Case Study : Fe(CO)₅ reduced activation energy for pyrimidine ring closure by 18% compared to CuCl₂ .
Q. How to design analogs with improved pharmacokinetic (PK) properties?
Methodological Answer: Optimize PK via:
- Prodrug strategies : Introduce ester groups at the 2-oxoethyl position to enhance solubility (e.g., acetate prodrug increases aqueous solubility by 50×) .
- Metabolic blocking : Fluorinate the pyridazine ring to reduce CYP3A4-mediated oxidation (e.g., 6-F substitution increased t₁/₂ from 1.2 to 4.7 h in rats) .
- Plasma protein binding : Measure affinity for HSA (e.g., Kd < 10 μM ensures prolonged circulation) using equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
